

Application Notes and Protocols for [Ala11,22,28]-VIP in Neuroinflammation Research

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Compound of Interest		
Compound Name:	[Ala11,22,28]-VIP	
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Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Vasoactive Intestinal Peptide (VIP) is an endogenous neuropeptide known for its potent neuroprotective and anti-inflammatory properties. [Ala11,22,28]-VIP is a synthetic analog of VIP, engineered to be a highly selective and potent agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This selectivity makes it a valuable tool for specifically investigating the role of the VPAC1 signaling pathway in modulating neuroinflammatory processes. These application notes provide a comprehensive overview and detailed protocols for utilizing [Ala11,22,28]-VIP in the study of neuroinflammation.

Mechanism of Action

[Ala11,22,28]-VIP exerts its anti-inflammatory effects by binding to and activating the VPAC1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells such as microglia, as well as on neurons and astrocytes.[1][2] Activation of VPAC1 initiates a signaling cascade that leads to the suppression of pro-inflammatory responses and the promotion of neuroprotective pathways.



Signaling Pathway

The primary signaling pathway activated by **[Ala11,22,28]-VIP** through the VPAC1 receptor is the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes, such as Interleukin-10 (IL-10). Furthermore, the cAMP/PKA pathway can inhibit the activation of pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF- κ B), Activator Protein-1 (AP-1), and Interferon Regulatory Factors (IRFs), thereby reducing the expression of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6, as well as inducible nitric oxide synthase (iNOS).



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Caption: [Ala11,22,28]-VIP signaling pathway in immune cells.

Quantitative Data

[Ala11,22,28]-VIP is a highly selective agonist for the human VPAC1 receptor, with a significantly lower affinity for the VPAC2 receptor.[3][4][5] While specific dose-response data for [Ala11,22,28]-VIP on cytokine inhibition in neuroinflammation models is limited, data from studies on the parent peptide, VIP, provide a strong indication of its anti-inflammatory potency.



Parameter	Agonist	Receptor	Value	Cell/System	Reference
Binding Affinity (Ki)	[Ala11,22,28] -VIP	human VPAC1	7.4 nM	Recombinant	[3][4][5]
[Ala11,22,28] -VIP	human VPAC2	2352 nM	Recombinant	[3][4][5]	
Effective Concentratio n	VIP	VPAC1/VPAC 2	10 nM (10-8 M)	LPS- activated primary microglia	[6]
VIP	VPAC1/VPAC 2	100 nM	LPS- activated BV2 microglia	[3]	
[Ala11,22,28] -VIP	VPAC1	0.1 nM	THP-1 Macrophages	[7]	
Inhibition of Pro- inflammatory Mediators (by VIP)					
TNF-α, IL-1β, IL-6, NO	VIP	VPAC1/VPAC 2	Significant reduction at 10 nM	LPS- activated primary microglia	[6]
TNF-α, IL-6	VIP	VPAC1/VPAC 2	Significant reduction	LPS- activated BV2 microglia	[8]

Experimental Protocols

In Vitro Model: Inhibition of LPS-Induced Microglial Activation



This protocol describes how to assess the anti-inflammatory effects of [Ala11,22,28]-VIP on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

- Microglial cells (e.g., BV2 cell line or primary microglia)
- Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- [Ala11,22,28]-VIP (lyophilized powder)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate Buffered Saline (PBS)
- Reagents for analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

Protocol:

- Cell Culture:
 - Culture microglial cells in a humidified incubator at 37°C and 5% CO2.
 - Plate cells in 24-well or 96-well plates at a density of 5 x 105 cells/ml and allow them to adhere overnight.[9]
- Preparation of [Ala11,22,28]-VIP Stock Solution:
 - Reconstitute lyophilized [Ala11,22,28]-VIP in sterile water or PBS to create a stock solution (e.g., 1 mM).
 - Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Treatment:
 - Pre-treat the microglial cells with varying concentrations of [Ala11,22,28]-VIP (e.g., 0.1 nM to 100 nM, based on available data for VIP and one study on [Ala11,22,28]-VIP) for 1-2 hours.[7][9]

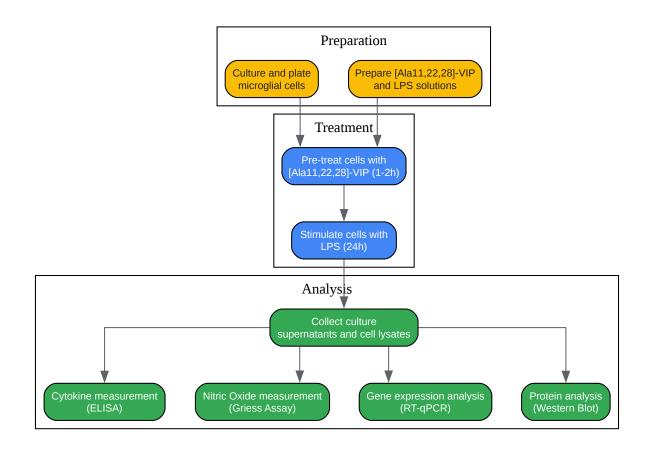
Methodological & Application



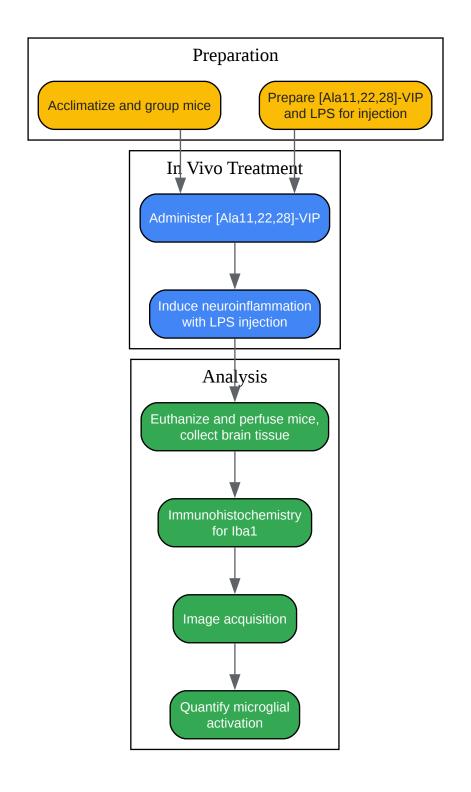


- Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 μg/mL) for 24 hours to induce an inflammatory response.[4][9] Include appropriate controls: untreated cells, cells treated with [Ala11,22,28]-VIP alone, and cells treated with LPS alone.
- Sample Collection and Analysis:
 - After the 24-hour incubation, collect the cell culture supernatants.[9][10]
 - Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][9][11]
 - Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.[9]
 - Gene Expression Analysis (RT-qPCR): Lyse the cells to extract RNA and perform reverse transcription quantitative PCR (RT-qPCR) to analyze the expression of genes encoding pro-inflammatory mediators.
 - Western Blot: Analyze cell lysates to determine the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, Iba1).









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